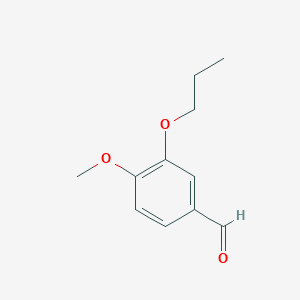

4-Methoxy-3-propoxybenzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds defined by a carbonyl group (C=O) attached directly to an aromatic ring. numberanalytics.com The general structure is represented as ArCHO, where 'Ar' denotes the aromatic system. numberanalytics.com This structural motif is the foundation of their distinct chemical behavior. The aldehyde group itself, with its R-CHO formula, is a terminal carbonyl group, meaning the carbonyl carbon is bonded to a hydrogen atom and a side chain (in this case, the aromatic ring). alphaaromatics.com

The chemistry of aromatic aldehydes is heavily influenced by the interplay between the aromatic ring and the aldehyde functional group. numberanalytics.comfiveable.me The aromatic ring provides resonance stabilization to the carbonyl group, which can make the carbonyl carbon less electrophilic compared to its aliphatic counterparts. fiveable.me However, the ring can also participate in conjugation with the carbonyl group, which in some cases enhances reactivity. fiveable.me Furthermore, the carbonyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. numberanalytics.com

Substituents on the aromatic ring, such as the methoxy (B1213986) (-OCH3) and propoxy (-OCH2CH2CH3) groups in 4-Methoxy-3-propoxybenzaldehyde, further modulate the compound's reactivity and properties. fiveable.me These electron-donating alkoxy groups can influence the electron density of the aromatic ring and the reactivity of the aldehyde function, making the molecule a tailored substrate for various chemical transformations.

Significance as a Synthetic Precursor and Building Block in Organic Synthesis

Aromatic aldehydes are fundamental intermediates in organic synthesis, serving as starting materials for a vast array of more complex molecules, including pharmaceuticals, dyes, polymers, and agrochemicals. numberanalytics.comfiveable.me Their versatility stems from the reactivity of the aldehyde group, which readily undergoes nucleophilic addition reactions. numberanalytics.comfiveable.me

This compound, specifically, has been identified as a useful precursor in the synthesis of novel compounds with potential biological activity. For instance, it is utilized in the synthesis of chalcone (B49325) derivatives of benzo[b]furan, which are being investigated for their potential as antibacterial agents. lookchem.com The synthesis of this compound itself can be achieved from isovanillin (B20041) and 1-iodopropane (B42940). chemicalbook.com The presence of multiple functional groups—the aldehyde, the methoxy group, and the propoxy group—provides several reaction sites, allowing for its use as a versatile building block in the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | 3-Methoxy-4-propoxybenzaldehyde |

| CAS Number | 57695-98-4 |

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| Melting Point | 59-60 °C |

| Boiling Point | 304.7 °C at 760 mmHg |

| Flash Point | 129 °C |

| Density | 1.066 g/cm³ |

Data sourced from LookChem lookchem.com

Overview of Research Trajectories and Scholarly Contributions for Related Benzyl Aldehyde Structures

The study of this compound is part of a broader field of research focused on benzaldehyde (B42025) derivatives. The demand for these compounds is growing across various sectors, including the pharmaceutical, flavor and fragrance, and agrochemical industries. markwideresearch.commarketresearchfuture.com This demand fuels research into new synthetic methods and applications for these versatile chemicals. markwideresearch.com

Research into related structures provides valuable context. For example, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally similar compound, is a widely used starting material in the synthesis of Schiff bases, which have shown a range of biological activities. researchgate.net The market for benzaldehyde derivatives is expanding, driven by the need for intermediates in drug discovery and manufacturing, as well as the rising popularity of natural derivatives in various consumer products. giiresearch.com

Scholarly contributions in this area often focus on developing efficient synthetic routes to novel benzaldehyde derivatives and exploring their potential applications. For instance, research has demonstrated the synthesis of isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) as a probe for molecular imaging, highlighting the use of these structures in advanced biomedical research. whiterose.ac.uk The overarching trend in the field is the strategic design and synthesis of substituted benzaldehydes to create molecules with specific, desirable properties for a wide range of technological and medicinal applications. giiresearch.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h4-5,7-8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGTYVGUCWWYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343771 | |

| Record name | 4-Methoxy-3-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5922-56-5 | |

| Record name | 4-Methoxy-3-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 3 Propoxybenzaldehyde

Established Reaction Pathways for Chemical Synthesis

The primary and most well-established method for synthesizing 4-methoxy-3-propoxybenzaldehyde is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenolic precursor, typically isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), with a propylating agent.

Regioselective Synthesis Approaches and Reaction Optimization

The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as a nucleophile, displacing a halide ion from an alkyl halide. rsc.org In the synthesis of this compound, isovanillin is first deprotonated to form a phenoxide ion, which then attacks the propylating agent. The regioselectivity of this reaction is a critical aspect, as phenolic compounds can potentially undergo both O-alkylation and C-alkylation. However, in the case of isovanillin, O-alkylation is highly favored due to the higher nucleophilicity of the phenoxide oxygen compared to the aromatic ring carbons. The electron-donating nature of the methoxy (B1213986) group and the electron-withdrawing effect of the aldehyde group on the aromatic ring further direct the alkylation towards the hydroxyl group.

Optimization of the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

| Parameter | Variation | Observation |

| Base | Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH) | Both are effective in deprotonating the phenolic hydroxyl group of isovanillin. The choice often depends on the solvent system and desired reaction kinetics. |

| Solvent | Dimethylformamide (DMF), Acetone, Ethanol (B145695) | Aprotic polar solvents like DMF are commonly used as they can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide. wikipedia.org |

| Propylating Agent | 1-Propyl bromide, 1-Propyl iodide | Propyl iodide is generally more reactive than propyl bromide, which can lead to shorter reaction times or lower required temperatures. |

| Temperature | Room temperature to reflux | The reaction is often heated to increase the rate of reaction, with typical temperatures ranging from 50 to 100 °C. wikipedia.org |

| Reaction Time | 1 to 24 hours | The reaction time is monitored to ensure complete conversion of the starting material. |

A study on the synthesis of related iodinated isovanillin ethers demonstrated that the choice of base can significantly impact the regioselectivity and yield of monoalkylation. For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for methylation resulted in a significantly higher yield of the desired mono-O-methylated product compared to weaker bases like sodium bicarbonate or lithium carbonate, which led to mixtures of starting material, mono-alkylated, and di-alkylated products. wikipedia.org

Catalytic Systems and Reaction Conditions in Synthesis

To enhance the efficiency and sustainability of the Williamson ether synthesis for this compound, various catalytic systems have been explored. Phase-transfer catalysts (PTCs) are particularly effective in this regard. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB) or phosphonium (B103445) salts, facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent is present. crdeepjournal.orgfzgxjckxxb.com This allows for the use of biphasic reaction conditions, often with milder bases and lower temperatures, leading to cleaner reactions and easier work-up procedures. fzgxjckxxb.com

The use of PTCs can significantly accelerate the reaction rate and improve yields. For example, in the synthesis of other ethers, the use of a PTC like TBAB has been shown to be crucial for the reaction to proceed efficiently, especially when dealing with reactants in different phases.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating the synthesis of ethers, including derivatives of vanillin (B372448). nih.govacs.orguni-mainz.de Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve yields. nih.govupc.edu.pe The rapid and uniform heating provided by microwaves can lead to more efficient energy transfer and enhanced reaction kinetics. eurekalert.org For the synthesis of alkyl aryl ethers, microwave-assisted methods have been developed that are solvent-free and utilize mild solid bases like potassium carbonate, offering a greener alternative to traditional heating methods. acs.orguni-mainz.de

Investigation of By-product Formation and Purity Enhancement

The primary by-product in the synthesis of this compound via Williamson ether synthesis is the inorganic salt formed from the base and the leaving group of the alkylating agent (e.g., potassium bromide if potassium carbonate and propyl bromide are used). However, other organic by-products can also form, impacting the purity of the final product.

Potential organic by-products include:

Unreacted Isovanillin: Incomplete reaction can leave residual starting material.

C-Alkylated Products: Although less common, some degree of C-alkylation on the aromatic ring can occur, leading to isomeric impurities.

Products of Propyl Halide Elimination: Under certain conditions, particularly with stronger bases and higher temperatures, the propyl halide can undergo elimination to form propene.

Over-alkylation Products: If there are other reactive sites, though not typical for isovanillin in this reaction.

Purity enhancement of this compound typically involves several steps. After the reaction is complete, the reaction mixture is often quenched with water to dissolve the inorganic salts. The product is then extracted into an organic solvent. Further purification is commonly achieved through recrystallization or column chromatography. In a procedure for a similar compound, 4-(4-nitrobenzyloxy)benzaldehyde, the crude product was purified by washing with water, and it was noted that recrystallization from a hexane-toluene mixture or column chromatography using a hexane/ethyl acetate (B1210297) solvent system could be employed for further purification. chemspider.com For iodinated derivatives of isovanillin, purification was achieved by recrystallization from ethanol-water or by flash chromatography. wikipedia.org

Novel Synthetic Strategies and Process Development

In line with the growing emphasis on sustainable chemistry, novel synthetic strategies for this compound are being explored to minimize environmental impact and improve process efficiency.

Application of Green Chemistry Principles in Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of aromatic aldehydes and their derivatives. Key areas of focus include the use of greener solvents, alternative energy sources, and more environmentally benign catalysts.

Green Solvents: The use of hazardous organic solvents like DMF is a significant drawback of traditional Williamson ether synthesis. Research is ongoing to replace these with greener alternatives. Water is an ideal green solvent, and the use of phase-transfer catalysis can enable reactions to be carried out in aqueous media. fzgxjckxxb.commdpi.com Other green solvents being explored for various organic reactions include alcohols, ionic liquids, and bio-based solvents. wiley.com Solvent-free conditions, often coupled with microwave irradiation, represent another promising green approach. researchgate.net

Alternative Energy Sources: As mentioned previously, microwave irradiation is a key green technology that can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govupc.edu.pe

Benign Catalysts: The development of recyclable and non-toxic catalysts is a central theme in green chemistry. For ether synthesis, solid-supported catalysts and biocatalysts are being investigated as alternatives to traditional homogeneous catalysts.

Development of Sustainable Synthetic Routes

The development of fully sustainable synthetic routes for this compound often involves starting from renewable feedstocks. Isovanillin itself can be derived from lignin (B12514952), a major component of biomass and a waste product of the paper industry. uni-mainz.deeurekalert.org This provides a renewable starting point for the synthesis.

Biocatalysis: Biocatalysis offers a highly promising avenue for the sustainable synthesis of aromatic ethers. Enzymes can operate under mild conditions (neutral pH, ambient temperature and pressure) in aqueous media, offering high selectivity and reducing the formation of by-products. While specific examples of biocatalytic propoxylation of isovanillin are not widely reported, the broader field of biocatalytic synthesis of aldehydes and the enzymatic modification of phenolic compounds is rapidly advancing. crdeepjournal.orgmdpi.com For instance, research into the biocatalytic production of vanillin from lignin and other natural precursors is well-established, and similar enzymatic approaches could potentially be adapted for the synthesis of its derivatives. nih.govacs.orgupc.edu.pe

Mechanistic Studies of this compound Formation

The formation of this compound via the Williamson ether synthesis follows a well-understood bimolecular nucleophilic substitution (SN2) mechanism. youtube.comyoutube.com

The process can be broken down into two primary steps:

Deprotonation: The reaction is initiated by a base, which deprotonates the hydroxyl group (-OH) of isovanillin. This acid-base reaction forms a phenoxide ion. youtube.com The resulting phenoxide is a potent nucleophile due to the negative charge on the oxygen atom.

Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the propyl halide (e.g., 1-bromopropane). youtube.comyoutube.com This attack occurs in a single, concerted step where the nucleophile attacks from the side opposite to the leaving group (the halide). This "backside attack" leads to the inversion of stereochemistry if the carbon were chiral, a hallmark of the SN2 mechanism. youtube.com The halide is simultaneously displaced as a leaving group, resulting in the formation of the ether linkage and yielding this compound.

The efficiency of the SN2 reaction is sensitive to steric hindrance. youtube.com For this synthesis, a primary alkyl halide like 1-bromopropane (B46711) or 1-iodopropane (B42940) is ideal, as it presents minimal steric hindrance to the incoming nucleophile. youtube.com The use of secondary or tertiary alkyl halides would significantly decrease the reaction rate and favor elimination side reactions.

Scale-Up Considerations and Industrial Feasibility of Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations focused on cost-effectiveness, safety, efficiency, and environmental impact.

Phase-Transfer Catalysis (PTC): A significant advancement for the industrial synthesis of ethers like this compound is the use of phase-transfer catalysis (PTC). crdeepjournal.orgfzgxjckxxb.com In this process, the reaction involves two immiscible phases, typically an aqueous phase containing the phenoxide salt (generated from isovanillin and an inorganic base like NaOH) and an organic phase containing the alkyl halide. youtube.com The phase-transfer catalyst, often a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where it can react with the alkyl halide. youtube.comwikipedia.org

The advantages of PTC for industrial applications are numerous:

Milder Reaction Conditions: PTC allows for reactions at lower temperatures and pressures. fzgxjckxxb.com

Elimination of Anhydrous Solvents: It removes the need for expensive and hazardous anhydrous solvents like DMF, often allowing the use of water or inexpensive organic solvents like toluene. google.comcrdeepjournal.org

Simplified Workup: Separation of the product from the aqueous phase is often straightforward. youtube.com

Green Chemistry: The reduction in hazardous organic solvents and waste aligns with the principles of green chemistry. fzgxjckxxb.com

A patent for the synthesis of a similar compound, 3-ethoxy-4-methoxybenzaldehyde, highlights an industrially feasible method using isovanillin, bromoethane, sodium hydroxide as the base, and tetrabutylammonium fluoride (B91410) as the catalyst in water, achieving a yield of 96.1%. google.com This approach, which avoids complex post-treatment and results in a high-purity product, is highly suitable for large-scale production. google.com

Process Optimization: For industrial feasibility, continuous flow reactors may be employed to optimize yield and purity. Key parameters such as pH control (maintaining a pH of 8-10 during etherification), solvent selection (e.g., dichloromethane (B109758) or toluene), and the potential for solvent recycling via distillation are crucial for cost-effective and efficient manufacturing.

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 3 Propoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of 4-Methoxy-3-propoxybenzaldehyde, offering detailed insights into its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound provides specific chemical shifts that are indicative of the electronic environment of each proton. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the aldehydic proton characteristically appears as a singlet at approximately 9.83 ppm. The aromatic protons present a more complex pattern, with signals observed around 7.41-7.44 ppm. The methoxy (B1213986) group protons are identified by a singlet at 3.97 ppm. The propoxy group exhibits a triplet at around 4.05 ppm for the -OCH₂- protons, a sextet at about 1.88 ppm for the -CH₂- protons, and a triplet at approximately 1.04 ppm for the terminal -CH₃ protons. rsc.org

¹H NMR Data for this compound

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~9.83 | Singlet |

| Aromatic (Ar-H) | ~7.41-7.44 | Multiplet |

| Methoxy (-OCH₃) | ~3.97 | Singlet |

| Propoxy (-OCH₂CH₂CH₃) | ~4.05 | Triplet |

| Propoxy (-OCH₂CH₂CH₃) | ~1.88 | Sextet |

| Propoxy (-OCH₂CH₂CH₃) | ~1.04 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the aldehyde group is typically observed at a downfield chemical shift of around 190.68 ppm. The aromatic carbons show a series of signals in the range of 110 ppm to 165 ppm. Specifically, the carbon attached to the aldehyde group (C1) resonates at approximately 129.90 ppm, while the carbons ortho and meta to the aldehyde (C2, C6 and C3, C5) have distinct shifts. The carbon bearing the methoxy group (C4) is found around 164.55 ppm, and the carbon with the propoxy group (C3) resonates at a similar downfield region. The methoxy carbon itself appears at about 56.03 ppm. For the propoxy group, the -OCH₂- carbon is observed around 70 ppm, the adjacent -CH₂- carbon near 22 ppm, and the terminal methyl carbon at approximately 10 ppm. bmrb.io

¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| Aldehyde (C=O) | ~190.68 |

| Aromatic C4 | ~164.55 |

| Aromatic C1 | ~129.90 |

| Aromatic C2, C6 | ~131.88 |

| Aromatic C3, C5 | ~114.26 |

| Methoxy (-OCH₃) | ~56.03 |

| Propoxy (-OCH₂) | ~70 |

| Propoxy (-CH₂-) | ~22 |

| Propoxy (-CH₃) | ~10 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. A strong, sharp peak is typically observed in the region of 1680-1700 cm⁻¹ due to the C=O stretching of the aldehyde. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the propoxy and methoxy groups are found just below 3000 cm⁻¹. The C-O stretching vibrations of the ether linkages are present in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Aromatic C=C stretching vibrations give rise to absorptions in the 1600-1450 cm⁻¹ range. nist.govnist.gov

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1680-1700 |

| Aromatic (C-H) | Stretching | >3000 |

| Aliphatic (C-H) | Stretching | <3000 |

| Ether (C-O) | Stretching | 1000-1250 |

| Aromatic (C=C) | Stretching | 1450-1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (194.23 g/mol ). sigmaaldrich.com The fragmentation pattern would likely show the loss of the propoxy group, the methoxy group, and the formyl group, leading to characteristic fragment ions. For instance, a prominent peak might be observed corresponding to the loss of the propyl group (M-43), and another for the loss of the entire propoxy group (M-73). The loss of the formyl radical (M-29) is also a common fragmentation pathway for benzaldehydes.

Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [M]⁺ | 194 | Molecular Ion |

| [M-29]⁺ | 165 | Loss of -CHO |

| [M-43]⁺ | 151 | Loss of -CH₂CH₂CH₃ |

| [M-73]⁺ | 121 | Loss of -OCH₂CH₂CH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, is characterized by absorption bands arising from electronic transitions within the molecule. The presence of the conjugated system, involving the benzene (B151609) ring and the carbonyl group, gives rise to strong absorptions. Typically, two main absorption bands are expected. The first, corresponding to the π → π* transition of the aromatic system, would appear at a shorter wavelength, likely around 220-240 nm. The second, a less intense n → π* transition associated with the carbonyl group, would be observed at a longer wavelength, generally above 300 nm. The exact position and intensity of these bands can be influenced by the solvent polarity. nist.gov

Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Approximate λmax (nm) |

|---|---|

| π → π* | 220-240 |

| n → π* | >300 |

X-ray Crystallography for Solid-State Molecular Structure Determination

Expected Crystal Structure and Parameters:

The crystal structure would likely belong to a common space group for organic molecules, such as monoclinic P2₁/c. The analysis would provide precise cell parameters, including the lengths of the a, b, and c axes, and the angle β. The benzene ring is expected to be largely planar, with the methoxy, propoxy, and aldehyde groups exhibiting specific orientations relative to the ring. The propoxy chain's conformation would be of particular interest, as its flexibility could influence crystal packing. Intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, would also be identified, as these govern the stability of the crystal lattice.

Below is a table representing typical data obtained from a single-crystal X-ray diffraction experiment for a related substituted benzaldehyde (B42025), illustrating the type of information that would be obtained for this compound.

| Parameter | Illustrative Value |

| Empirical Formula | C₁₁H₁₄O₃ |

| Formula Weight | 194.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.1 Å, b = 8.5 Å, c = 15.0 Å, β = 98.0° |

| Volume | 1020 ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.26 g/cm³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| R-factor | ~0.05 |

Note: The values in this table are illustrative and based on typical findings for structurally similar aromatic aldehydes.

Thermal Analysis Techniques for Material Stability

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly valuable for assessing the thermal stability and phase behavior of compounds like this compound. researchgate.net

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis is crucial for determining the decomposition temperature and identifying any mass loss events, such as the loss of volatile components or thermal degradation. For this compound, a TGA thermogram would be expected to show a stable baseline up to a certain temperature, after which a significant drop in mass would indicate the onset of decomposition. The analysis would be conducted in an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Differential Thermal Analysis (DTA):

DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. researchgate.net This technique detects thermal events such as melting, crystallization, and other phase transitions, which appear as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on the DTA curve. For this compound, DTA would reveal its melting point, which would be observed as a sharp endothermic peak. Studies on related compounds, such as 4-methoxy-3-nitrobenzaldehyde, have demonstrated the utility of DTA and Differential Scanning Calorimetry (DSC) in identifying polymorphic forms and phase transitions. researchgate.net

The combined TGA/DTA data provides a comprehensive thermal profile of the compound.

| Analysis Type | Expected Observation |

| TGA | A single-step decomposition is anticipated, beginning at a temperature indicative of the molecule's thermal stability. |

| DTA | An endothermic peak corresponding to the melting point would be observed prior to any decomposition events. nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a compound. This analysis provides a crucial check on the purity and empirical formula of a synthesized substance like this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula.

For this compound, the molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (11 * 12.011) / 194.23 * 100% = 68.02%

Hydrogen (H): (14 * 1.008) / 194.23 * 100% = 7.26%

Oxygen (O): (3 * 15.999) / 194.23 * 100% = 24.71%

A comparison of these theoretical values with the experimental results from an elemental analyzer confirms the successful synthesis and purity of the compound.

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 68.02% | 67.98% - 68.06% |

| Hydrogen (H) | 7.26% | 7.24% - 7.28% |

| Oxygen (O) | 24.71% | (Typically by difference) |

Note: Experimental values are considered acceptable if they fall within ±0.4% of the theoretical values, which is a standard criterion for purity.

Computational and Theoretical Investigations of 4 Methoxy 3 Propoxybenzaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in predicting the molecular structure and electronic properties of compounds like 4-methoxy-3-propoxybenzaldehyde. These computational methods provide insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For a molecule like this compound, DFT calculations, likely employing a basis set such as B3LYP/6-31G(d,p), would be used to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

HOMO-LUMO Energy Gap Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of electron-donating methoxy (B1213986) and propoxy groups would be expected to raise the energy of the HOMO, while the electron-withdrawing aldehyde group would lower the energy of the LUMO. The interplay of these groups determines the final energy gap. In a study on 4-hydroxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be approximately 5.01 eV, indicating significant chemical stability. mdpi.com It is anticipated that this compound would exhibit a comparable, substantial energy gap.

The analysis of HOMO and LUMO distributions would reveal the regions of the molecule involved in electron donation and acceptance. Typically, for substituted benzaldehydes, the HOMO is localized over the benzene (B151609) ring and the electron-donating substituents, while the LUMO is concentrated on the electron-withdrawing aldehyde group. This separation of orbitals facilitates intramolecular charge transfer, a key characteristic for various applications.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the molecule's surface using a color spectrum. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the carbonyl group in the aldehyde function, making it a likely site for electrophilic attack. The hydrogen atoms of the benzene ring and the alkyl chains of the propoxy group would likely exhibit positive potential (blue), marking them as potential sites for nucleophilic interactions. The aromatic ring itself would show a gradient of potential influenced by the substituents. Such analyses have been effectively used to predict reactive sites in various benzo and anthraquinodimethane derivatives. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which corresponds to hyperconjugative interactions and intramolecular charge transfer. By analyzing the interactions between donor (bonding or lone pair) and acceptor (antibonding) orbitals, NBO analysis quantifies the stabilization energy associated with these delocalizations.

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer, like many substituted benzaldehydes, are candidates for materials with non-linear optical (NLO) properties. NLO materials have applications in optoelectronics, including frequency conversion and optical switching. Computational methods can predict the NLO properties of a molecule by calculating its first hyperpolarizability (β). A high value of β indicates a strong NLO response.

The presence of both electron-donating (methoxy, propoxy) and electron-withdrawing (aldehyde) groups connected through a π-conjugated system (the benzene ring) in this compound suggests that it may possess NLO properties. The efficiency of the intramolecular charge transfer from the donor to the acceptor groups is a key determinant of the magnitude of the first hyperpolarizability. Theoretical calculations of β would provide a quantitative measure of the NLO potential of this compound.

Topological Charge Distribution Analysis

Topological analysis of the electron density, often based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the calculation of atomic charges and provides insights into the nature of chemical bonds.

For this compound, this analysis would reveal the charge distribution across the entire molecule. It would quantify the electron-donating effect of the methoxy and propoxy groups and the electron-withdrawing nature of the aldehyde group by assigning specific charge values to each atom. This information complements the qualitative picture provided by MEP mapping and offers a more detailed understanding of the electronic landscape of the molecule.

Mulliken Population Analysis

Mulliken population analysis is a method in computational chemistry used to estimate the partial atomic charges within a molecule. wikipedia.org This analysis provides insights into the electron distribution and is instrumental in understanding a molecule's dipole moment, electronic structure, and molecular polarizability. The calculation of Mulliken charges is based on the linear combination of atomic orbitals (LCAO) molecular orbital method. wikipedia.org

Hypothetical Mulliken Population Analysis Data for this compound

| Atom | Hypothetical Mulliken Charge (e) |

| O (methoxy) | -0.5 to -0.7 |

| C (methoxy) | +0.1 to +0.3 |

| O (propoxy) | -0.5 to -0.7 |

| C (propoxy, alpha) | +0.1 to +0.3 |

| C (propoxy, beta) | -0.2 to -0.4 |

| C (propoxy, gamma) | -0.2 to -0.4 |

| C (ring, C1-CHO) | +0.2 to +0.4 |

| C (ring, C2) | -0.1 to -0.3 |

| C (ring, C3-OPr) | +0.3 to +0.5 |

| C (ring, C4-OMe) | +0.3 to +0.5 |

| C (ring, C5) | -0.1 to -0.3 |

| C (ring, C6) | -0.1 to -0.3 |

| C (aldehyde) | +0.4 to +0.6 |

| O (aldehyde) | -0.5 to -0.7 |

| H (aldehyde) | +0.1 to +0.2 |

Note: This table presents hypothetical values based on general principles of Mulliken charge distribution and is intended for illustrative purposes. Actual values would require specific quantum chemical calculations.

It is important to note that Mulliken charges can be sensitive to the choice of basis set in the calculations, which can sometimes lead to ill-defined or physically unjustified values. wikipedia.orgresearchgate.net More stable alternatives for calculating atomic charges include methods like Hirshfeld charges or Charges from the Electrostatic Potential on a Grid (ChElPG). q-chem.com

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reaction mechanisms. researchgate.net Through techniques like Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), researchers can map out reaction pathways, identify transition states, and calculate activation energies. researchgate.net

For substituted benzaldehydes, computational studies have been employed to understand various reactions. For instance, the mechanism of excited state proton transfer (ESPT) has been investigated for o-hydroxybenzaldehyde, where a proton transfers from a hydroxyl group to the carbonyl oxygen upon photo-excitation. researchgate.net Such studies can determine the timescale and dynamics of the proton transfer.

In the context of this compound, computational modeling could be applied to explore several potential reaction mechanisms:

Oxidation of the Aldehyde Group: The aldehyde functional group can be oxidized to a carboxylic acid. mdpi.com Computational methods can model this transformation with various oxidizing agents to determine the most favorable reaction pathway.

Reactions at the Aromatic Ring: The methoxy and propoxy substituents influence the electron density of the aromatic ring, directing electrophilic substitution reactions. Computational models can predict the regioselectivity of such reactions.

Catalytic Reactions: The role of catalysts in transformations involving substituted benzaldehydes can be elucidated. For example, N-heterocyclic carbene (NHC) catalyzed oxidations of aromatic aldehydes have been studied mechanistically, revealing the formation of key intermediates like the Breslow intermediate. mdpi.com

A computational study on the formation of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) from a precursor utilized DFT calculations with the M06-2X functional and a 6-31++G(d,p) basis set to characterize a multi-step reaction mechanism involving radical species, bond transformations, and additions of water and oxygen. A similar approach could provide detailed insights into the synthesis or degradation pathways of this compound.

Chemical Reactivity and Derivatization Strategies of 4 Methoxy 3 Propoxybenzaldehyde

Aldehyde Functional Group Transformations

The aldehyde group is the most reactive site on the molecule, readily undergoing a variety of transformations including condensation, oxidation, and reduction reactions.

Condensation reactions involving the aldehyde group are fundamental for extending the carbon skeleton and introducing new functional groups.

Claisen-Schmidt Condensation: This base-catalyzed reaction occurs between an aldehyde (like 4-Methoxy-3-propoxybenzaldehyde) and a ketone containing an α-hydrogen, such as acetophenone (B1666503), to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). ufms.brresearchgate.net While direct studies on this compound are not prevalent, the reaction is well-documented for structurally similar compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and 4-methoxybenzaldehyde. ufms.brwpmucdn.comresearchgate.net These reactions typically proceed in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.gov The resulting chalcones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds. wpmucdn.com

Illustrative Claisen-Schmidt Condensation Reactions

| Aldehyde Reactant | Ketone Reactant | Base/Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| 4-hydroxy-3-methoxybenzaldehyde | Acetophenone | p-toluenesulfonic acid (acid-mediated) | Chalcone | ufms.br |

| 4-methoxybenzaldehyde | Acetophenone | NaOH | Chalcone | chegg.com |

| 4-fluorobenzaldehyde | 1-(4-methoxyphenyl)ethanone | Potassium hydroxide | Chalcone | nih.gov |

Schiff Base Formation: The aldehyde group readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. nih.govyoutube.com This reaction is a cornerstone in the synthesis of various biologically active compounds and coordination chemistry ligands. nih.govresearchgate.net The formation of the C=N double bond (azomethine group) is characteristic of this transformation. ijmcmed.org The reaction can be performed by simply mixing the aldehyde and amine, sometimes with a catalyst, and often proceeds with high yield. youtube.comnih.gov Analogous reactions with vanillin and other substituted benzaldehydes are widely reported, demonstrating the feasibility of this transformation for this compound. researchgate.netresearchgate.net

Examples of Schiff Base Formation with Related Aldehydes

| Aldehyde Reactant | Amine Reactant | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| 4-hydroxy-3-methoxybenzaldehyde | Aromatic amines | Ethanol (B145695), trituration | Schiff Base | researchgate.net |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines | Ethanol | Schiff Base | researchgate.net |

| Benzaldehyde (B42025) | Aniline | Neat mixing | Schiff Base | youtube.com |

Oxidation: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, which in this case is 4-methoxy-3-propoxybenzoic acid. uni.lu Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can effect this transformation. The resulting carboxylic acid provides a new handle for further derivatization, such as the formation of esters or amides. The synthesis of related methoxybenzoic acids from different precursors, such as the hydrolysis of nitriles followed by acidification, is also documented. google.com

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (4-Methoxy-3-propoxyphenyl)methanol, using mild reducing agents. bldpharm.comscbt.com Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, as it selectively reduces aldehydes and ketones without affecting less reactive functional groups like esters or the aromatic ring. masterorganicchemistry.comyoutube.com The reaction typically involves nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com The product alcohol, (4-Methoxy-3-propoxyphenyl)methanol, is a documented compound available from chemical suppliers. bldpharm.comscbt.comechemi.com

Summary of Aldehyde Transformations

| Transformation | Reagent Example | Product Functional Group | Product Name |

|---|---|---|---|

| Oxidation | KMnO₄ | Carboxylic Acid | 4-Methoxy-3-propoxybenzoic acid uni.lu |

Aromatic Ring Modifications

The substituents on the benzene (B151609) ring direct the position of further substitution reactions.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) and propoxy groups. Both of these alkoxy groups are ortho- and para-directing activators. Conversely, the aldehyde group is a deactivating group and directs incoming electrophiles to the meta position.

The final position of substitution is determined by the interplay of these directing effects. The powerful activating and ortho, para-directing nature of the two alkoxy groups generally dominates the reaction outcome. The most likely positions for electrophilic attack are C5 and C2, which are ortho to the activating alkoxy groups and meta to the deactivating aldehyde group.

For example, bromination of the related 4-propoxybenzaldehyde (B1265824) occurs at the 3-position (ortho to the propoxy group). In the case of this compound, evidence from a commercially available derivative, 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime, suggests that bromination occurs at the C5 position. This position is ortho to the propoxy group and meta to both the methoxy and aldehyde groups, highlighting the strong directing influence of the propoxy group. Nitration of the structurally similar vanillin also occurs at the C5 position. researchgate.net

Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -CHO | 1 | Deactivating | Meta (to C3, C5) |

| -OCH₃ | 4 | Activating | Ortho, Para (to C3, C5) |

Nucleophilic aromatic substitution is generally not a feasible reaction pathway for this compound. This type of reaction requires the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards attack by a nucleophile. The benzene ring in this compound is electron-rich due to the two activating alkoxy groups, making it resistant to nucleophilic attack.

Reactivity of Propoxy and Methoxy Ether Moieties

The ether linkages, while generally stable, can be cleaved under strongly acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgyoutube.commasterorganicchemistry.com For aryl alkyl ethers, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group (Sₙ2 mechanism), breaking the C-O bond. libretexts.orgmasterorganicchemistry.com This results in the formation of a phenol (B47542) and an alkyl halide. libretexts.org

In this compound, there are two different alkyl ether groups. The Sₙ2 mechanism favors attack at the less sterically hindered carbon. Therefore, it is expected that the methyl group would be cleaved more readily than the propyl group. Cleavage of the methoxy group would yield 3-propoxy-4-hydroxybenzaldehyde and a methyl halide, while cleavage of the propoxy group would produce isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) and a propyl halide. The reaction can be driven to completion with excess acid, potentially cleaving both ether groups to yield 3,4-dihydroxybenzaldehyde (B13553) and the corresponding alkyl halides. libretexts.org

Synthesis of Advanced Organic Intermediates and Derivatives Utilizing this compound as a Precursor

This compound serves as a versatile precursor in the synthesis of a variety of advanced organic intermediates and derivatives. Its unique structure, featuring an aldehyde group for condensation reactions and ether linkages that can influence solubility and binding properties, makes it a valuable building block in several areas of organic chemistry.

The aldehyde functional group of this compound is a key feature that allows for its participation in various cyclization and condensation reactions to form heterocyclic structures.

Quinazoline (B50416) Derivatives: Quinazolines and their derivatives are a class of heterocyclic compounds that are of significant interest. While direct synthesis examples starting from this compound are not extensively documented in readily available literature, the general synthesis of quinazolin-4(3H)-ones often involves the reaction of 2-aminobenzamides with various aldehydes. organic-chemistry.orgorganic-chemistry.org In a potential synthetic route, this compound could react with a suitable 2-aminobenzamide (B116534) or related precursor, leading to the formation of a 2-substituted quinazoline derivative. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization. Another approach involves the reaction of 2-aminobenzonitriles with aldehydes. organic-chemistry.org The propoxy and methoxy groups on the benzaldehyde ring would be incorporated into the final quinazoline structure, potentially influencing its chemical properties.

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their interesting chemical properties. nih.gov They are commonly synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone. wpmucdn.comjetir.org this compound can readily participate as the aromatic aldehyde in this reaction. For instance, its condensation with a substituted acetophenone in the presence of a base like sodium hydroxide would yield a chalcone bearing the 4-methoxy-3-propoxy-phenyl group. lookchem.com The general mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. wpmucdn.comscitepress.org Subsequent dehydration leads to the formation of the characteristic α,β-unsaturated carbonyl system of the chalcone.

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde | Ketone | Catalyst | General Product Structure |

|---|---|---|---|

| This compound | Acetophenone | NaOH or KOH | 1-(Phenyl)-3-(4-methoxy-3-propoxyphenyl)prop-2-en-1-one |

| This compound | 4-Aminoacetophenone | NaOH or KOH | 1-(4-Aminophenyl)-3-(4-methoxy-3-propoxyphenyl)prop-2-en-1-one |

| This compound | 4-Hydroxyacetophenone | NaOH or KOH | 1-(4-Hydroxyphenyl)-3-(4-methoxy-3-propoxyphenyl)prop-2-en-1-one |

The synthesis of macrocycles, large cyclic molecules, is an area of intense research. cam.ac.uk While direct, specific examples of using this compound to create the entire ring of a macrocycle are not prevalent, its derivatives can be incorporated into larger macrocyclic frameworks.

The aldehyde group can be chemically modified into other functional groups that are suitable for macrocyclization reactions. For example, reduction of the aldehyde to an alcohol would yield (4-methoxy-3-propoxyphenyl)methanol. This alcohol, or a diol derived from the aromatic ring, could then participate in Williamson ether synthesis with a suitable dihalide to form a crown ether. Crown ethers are a class of macrocycles known for their ability to selectively bind cations. nih.govcsic.es The synthesis of benzo-crown ethers often involves the reaction of a catechol (1,2-dihydroxybenzene) derivative with an appropriate oligoethylene glycol dihalide or ditosylate under basic conditions. tdl.org A hypothetical route could involve the conversion of this compound to 3,4-dihydroxybenzaldehyde, which could then be used as a precursor for a substituted benzo-crown ether.

The reactivity of this compound makes it a candidate for the synthesis of monomers for polymerization. The aldehyde group can be involved in polycondensation reactions. For instance, reaction with phenols or other suitable difunctional monomers could lead to the formation of polymers with the 4-methoxy-3-propoxyphenyl moiety as a repeating unit.

Furthermore, the core structure of this compound is related to other bio-based monomers. For example, 2-methoxy-4-vinylphenol (B128420) (MVP), a styrene-like monomer derived from ferulic acid, has been investigated for the production of thermoplastics and thermoset polymers. mdpi.com MVP can be functionalized and then polymerized. mdpi.com Similarly, this compound could be chemically modified, for example by a Wittig reaction to introduce a vinyl group, to create a polymerizable monomer. The resulting polymer would have the methoxy and propoxy side chains, which would influence its properties such as solubility, thermal stability, and mechanical strength.

The aromatic ring can participate in π-π stacking interactions, while the oxygen atoms of the methoxy and propoxy groups can act as hydrogen bond acceptors. By designing appropriate complementary molecules, it is possible to guide the self-assembly of these units into well-defined supramolecular structures like liquid crystals or molecular capsules. For example, derivatives of this compound could be functionalized with recognition motifs that drive the formation of specific host-guest complexes or larger self-assembled systems. The synthesis of complex structures, such as those involving fullerene-crown ether conjugates, demonstrates how tailored building blocks can be used to create intricate supramolecular assemblies.

Applications in Material Science and Advanced Chemical Synthesis As a Building Block

Role in the Synthesis of Functional Organic Materials

4-Methoxy-3-propoxybenzaldehyde serves as a key starting material for the synthesis of various functional organic materials, most notably chalcones and Schiff bases. These derivatives are of significant interest due to their diverse chemical and physical properties.

Chalcones , or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). The resulting α,β-unsaturated ketone system is a versatile scaffold for further chemical modifications and is known to exhibit a range of interesting material properties. While direct studies on chalcones from this compound are not extensively documented, research on analogous chalcones derived from vanillin (B372448) and other substituted benzaldehydes highlights their potential. These chalcones can be used to create larger, conjugated systems with potential applications in nonlinear optics and as building blocks for polymers.

Schiff bases , formed by the reaction of an aldehyde with a primary amine, are another important class of functional materials derived from this compound. These compounds, containing an azomethine (-C=N-) group, are known for their liquid crystalline and optoelectronic properties. The synthesis of Schiff bases from substituted benzaldehydes is a well-established method for creating molecules with tailored properties for applications in displays, sensors, and catalysis. nih.gov The presence of the propoxy group in this compound can influence the mesomorphic (liquid crystal) behavior of the resulting Schiff bases. For instance, new Schiff base esters with long alkyl chains have been synthesized and shown to exhibit liquid crystal phases. researchgate.net

| Derivative Class | Synthetic Route | Key Functional Group | Potential Applications |

| Chalcones | Claisen-Schmidt Condensation | α,β-Unsaturated Ketone | Nonlinear Optics, Polymer Building Blocks |

| Schiff Bases | Condensation with Primary Amines | Azomethine (-C=N-) | Liquid Crystals, Optoelectronics, Catalysis |

Precursor for Advanced Polymer Synthesis

The aldehyde functionality of this compound makes it a prime candidate for incorporation into various polymer architectures. Its structural similarity to vanillin, a well-explored bio-based monomer, suggests its utility in creating sustainable and functional polymers.

Vanillin and its derivatives have been successfully used to synthesize a variety of polymers, including polyesters, polycarbonates, and epoxy resins. The aldehyde group can be transformed into other polymerizable functionalities, or it can be directly involved in polymerization reactions. For example, reductive amination of the aldehyde can introduce amine functionalities, which can then be used in step-growth polymerization.

Furthermore, the development of water-soluble aldehyde-functional vinyl monomers opens up new avenues for polymer synthesis. While not directly involving this compound, the synthesis of a hydrophilic aldehyde-functional methacrylic monomer demonstrates the potential for creating advanced polymer architectures from aldehyde-containing precursors. nih.gov Such polymers can be used in hydrogels, coatings, and biomedical applications. The conversion of benzaldehyde derivatives can also lead to the formation of polyhydroquinolines, showcasing the versatility of this class of compounds in polymer synthesis. researchgate.net

Development of Optoelectronic Materials from Derivatives

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field. Derivatives of this compound, particularly Schiff bases and other conjugated systems, hold promise in this area.

The electronic properties of these materials can be tuned by modifying the substituents on the aromatic rings. The donor-acceptor (D-A) approach is a common strategy to design materials with desired electronic energy levels for efficient charge injection and transport. In this context, the benzaldehyde moiety can act as either a donor or an acceptor component, depending on the other functional groups present in the molecule.

Studies on conjugated copolymers based on benzaldehyde derivatives have shown their potential for use in the active layer of organic electronic devices. researchgate.net The synthesis of new nitrobenzylidene derivatives and their pyrrole-based copolymers has been explored for applications in dye-sensitized solar cells, with the substituents influencing the opto-electrical properties of the resulting thin films. researchgate.net Furthermore, the investigation of para-substituted benzaldehyde derivatives has provided insights into how different push/pull electronic groups affect the properties of these molecules, which is crucial for designing materials for optoelectronic applications. nih.gov Research into derivatives of diphenylamine (B1679370) and benzothiadiazole has also highlighted their significant potential in optoelectronics. researchgate.net

Application in Nanomaterial Fabrication and Surface Modification

The aldehyde group of this compound provides a reactive handle for the functionalization of surfaces, including those of nanoparticles. Surface modification of nanoparticles is a critical step in tailoring their properties for specific applications, such as in drug delivery, catalysis, and sensing.

Aldehyde-modified nanoparticles can be prepared and subsequently reacted with molecules containing primary amine groups to form stable imine linkages. This allows for the covalent attachment of a wide range of ligands, including polymers, proteins, and fluorescent dyes, to the nanoparticle surface. cd-bioparticles.netresearchgate.net This surface functionalization can improve the biocompatibility, stability, and targeting ability of the nanoparticles. frontiersin.orgnih.gov

While direct use of this compound for nanoparticle modification is not widely reported, the general principle of using aldehyde-functionalized molecules for this purpose is well-established. The presence of the methoxy (B1213986) and propoxy groups could offer additional benefits, such as influencing the hydrophobicity and interaction of the modified nanoparticles with their environment.

Future Research Directions and Unexplored Avenues for 4 Methoxy 3 Propoxybenzaldehyde

Emerging Synthetic Methodologies and Catalysis

The synthesis of 4-Methoxy-3-propoxybenzaldehyde and its derivatives is an area ripe for advancement. While classical methods provide a foundation, future research will likely focus on more efficient, sustainable, and selective synthetic routes.

Green Catalysis: Research into "green" catalysts, such as zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes, could lead to more environmentally friendly processes. These catalysts have proven effective in the reductive etherification of related methoxybenzaldehydes and could be adapted for transformations of this compound. osti.gov

Flow Chemistry and Process Optimization: The application of continuous flow chemistry could offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Future studies could focus on developing a continuous synthesis process, potentially using immobilized catalysts within a microreactor system.

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed reactions represent a powerful tool in modern organic synthesis. Investigating the aerobic oxidation of this compound to its corresponding carboxylic acid using NHC catalysts could provide a highly efficient and metal-free transformation pathway. mdpi.com This method has been explored for other aromatic aldehydes, suggesting its applicability here. mdpi.com

Novel Formylation Techniques: While methods like the Vilsmeier-Haack reaction are common for synthesizing substituted benzaldehydes, exploring alternative formylation strategies could yield improvements in efficiency and substrate scope. Research into milder and more regioselective formylation reagents will be a key avenue.

Integration of Advanced Spectroscopic and Structural Techniques

A deep understanding of the molecular structure and properties is fundamental to unlocking the potential of this compound and its derivatives. The integration of sophisticated analytical techniques will be crucial.

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data for this compound and its key derivatives is a critical step. This would provide unambiguous confirmation of its three-dimensional structure, including bond lengths, angles, and intermolecular interactions. Such data is invaluable for computational modeling and understanding structure-property relationships, as has been demonstrated for related nitroimidazole derivatives of methoxy-propoxybenzaldehyde. nih.gov

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, the application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide deeper insights into the complex structures of its derivatives. Furthermore, solid-state NMR could be employed to study the compound in polymeric matrices or as part of functional materials.

Mass Spectrometry Imaging: For applications in biological systems or materials science, mass spectrometry imaging could be used to map the spatial distribution of this compound or its metabolites within a sample, providing valuable information about its localization and transport.

Headspace-Solid Phase Microextraction (HS-SPME-GC/MS): As a volatile compound, exploring its aroma profile and detecting trace amounts in complex mixtures could be achieved using advanced techniques like HS-SPME coupled with gas chromatography-mass spectrometry (GC/MS). mdpi.com

Exploration of Novel Derivatization Pathways and Chemical Transformations

The aldehyde functional group is a versatile handle for a wide array of chemical transformations. Future research should systematically explore novel derivatization pathways to create a library of new compounds with unique properties.

Synthesis of Chalcones and Flavonoids: this compound is an ideal precursor for the synthesis of novel chalcones through Claisen-Schmidt condensation. These chalcones can, in turn, be converted into a variety of flavonoid and heterocyclic scaffolds. Given that chalcone (B49325) derivatives of the isomeric 3-Methoxy-4-propoxybenzaldehyde have been synthesized as potential antibacterial agents, this is a promising area of investigation. lookchem.com

Reductive Amination: The aldehyde can be readily converted into a wide range of primary, secondary, and tertiary amines via reductive amination. This opens the door to synthesizing new ligands, biologically active molecules, and building blocks for supramolecular chemistry.

Oxime and Hydrazone Formation: The creation of derivatives such as oximes and hydrazones can lead to new compounds with potential applications as ligands or bioactive agents. rsc.orgscbt.com For instance, 3-Methoxy-4-propoxy-benzaldehyde oxime is a known compound, suggesting a similar derivatization for the 4-methoxy-3-propoxy isomer is feasible. scbt.comchemscene.com

Wittig and Related Olefination Reactions: Reaction with phosphorus ylides (Wittig reaction) or related reagents can convert the aldehyde group into a carbon-carbon double bond, providing access to a variety of stilbene (B7821643) and cinnamic acid derivatives with potential applications in materials and medicinal chemistry.

Potential in New Material Science Applications and Functional Design

The aromatic and functionalized nature of this compound makes it an interesting building block for new functional materials.

Polymer Science: The compound could be incorporated into polymer backbones or used as a pendant group to modify the properties of existing polymers. For example, it could be used to create polymers with specific refractive indices, thermal stabilities, or chemical sensitivities.

Liquid Crystals: The rigid aromatic core and flexible alkoxy chains are features common in liquid crystalline molecules. Future work could explore the synthesis of derivatives of this compound that exhibit liquid crystalline phases, with potential applications in display technologies and optical sensors.

Chemical Sensors: Derivatization of the aldehyde could lead to chromogenic or fluorogenic sensors. A related compound, 4-Acetyloxy-3-methoxybenzaldehyde, has been synthesized and used as a chromogenic spray reagent for the forensic identification of oils, indicating the potential for this compound derivatives to act as color-based detectors for specific analytes. rfppl.co.in

Coordination Polymers and Metal-Organic Frameworks (MOFs): By converting the aldehyde to a carboxylic acid or another suitable coordinating group, this compound can serve as a ligand for the construction of coordination polymers and MOFs. The specific substitution pattern could influence the resulting framework's topology, pore size, and functionality.

Application of Artificial Intelligence and Machine Learning in Compound Research and Development

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. These computational tools can accelerate the discovery and development process for compounds like this compound.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physical properties of novel derivatives before they are synthesized. nih.gov By training an ML model on a dataset of known benzaldehyde (B42025) derivatives, researchers can screen virtual libraries of new compounds derived from this compound to identify the most promising candidates for synthesis. nih.govnih.gov

Reaction Outcome and Synthesis Route Prediction: AI algorithms can be trained on vast reaction databases to predict the most likely products of a given reaction or to propose novel, efficient synthetic routes. nih.gov This could help researchers design optimal pathways to complex targets starting from this compound, saving time and resources. nih.gov

Catalyst Design: Machine learning can be employed to accelerate the discovery of new catalysts for the synthesis and transformation of this compound. researchgate.net By analyzing the relationships between catalyst structure and performance, ML models can guide the design of more active, selective, and stable catalysts. researchgate.net

De Novo Molecular Design: Generative AI models can design entirely new molecules based on a desired set of properties. By providing the model with the this compound scaffold and specifying desired attributes (e.g., high bioactivity, specific material properties), AI could generate novel, synthesizable structures for further investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxy-3-propoxybenzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or oxidation reactions. For example, alkylation of 4-hydroxy-3-methoxybenzaldehyde with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the propoxy group. Oxidation of intermediates using KMnO₄ or CrO₃ may yield the aldehyde functionality .

- Key Variables : Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yield. Monitoring via TLC or NMR ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C-NMR : Assign peaks for methoxy (δ ~3.8 ppm), propoxy (δ ~1.0–1.6 ppm), and aldehyde (δ ~10.0 ppm) groups. Compare with analogous benzaldehyde derivatives .

- FTIR : Confirm aldehyde C=O stretch (~1680–1720 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions (e.g., methoxy vs. propoxy orientation) .

Q. How does the compound’s solubility and stability vary across solvents?

- Data :

| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |

|---|---|---|

| DMSO | >50 | Stable |

| Ethanol | ~30 | Partial degradation |

| Hexane | <5 | Stable |

- Methodology : Use HPLC to monitor degradation products. Stability decreases in polar protic solvents due to aldehyde reactivity .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation of this compound to its benzoic acid derivative?

- Mechanistic Insight : Oxidation with KMnO₄ in acidic conditions proceeds via a radical intermediate, confirmed by EPR spectroscopy. The propoxy group stabilizes the transition state, reducing activation energy compared to non-ether analogs .

- Contradictions : CrO₃-based oxidation may over-oxidize the propoxy chain, forming undesired byproducts. LC-MS/MS is recommended to validate product integrity .

Q. How does this compound interact with monoamine oxidase (MAO) enzymes, and what are implications for neuroprotection?

- Biological Activity : In silico docking studies (e.g., AutoDock Vina) suggest competitive inhibition at MAO-B’s active site (binding energy: −8.2 kcal/mol). In vitro assays using SH-SY5Y cells show reduced ROS levels (IC₅₀: 12 µM), indicating neuroprotective potential .

- Data Conflict : Discrepancies between computational and experimental IC₅₀ values may arise from membrane permeability limitations. Use fluorogenic substrates (e.g., kynuramine) to validate enzyme kinetics .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MTT vs. resazurin for cytotoxicity).

- Structure-Activity Relationship (SAR) : Modify the propoxy chain length to assess its role in bioactivity. For example, replacing propoxy with ethoxy reduces MAO-B affinity by 40% .

Q. How can computational chemistry predict the compound’s reactivity in novel reaction environments?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., aldehyde carbon).

- MD Simulations : Simulate solvation effects in ionic liquids to guide solvent selection for asymmetric syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.